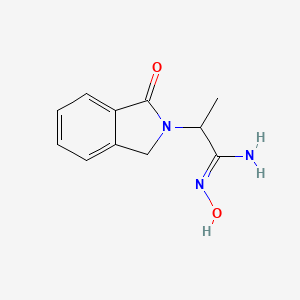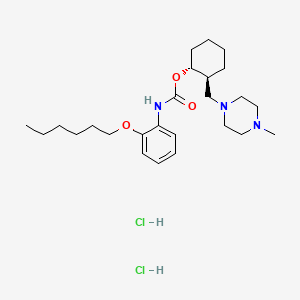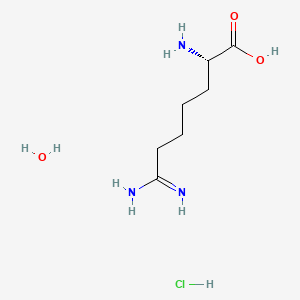
Indospicine hydrochloride monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indospicine hydrochloride monohydrate: is a derivative of indospicine, an amino acid not found in proteins. It is primarily found in certain species of the Indigofera plant. This compound is known for its hepatotoxic properties, causing liver damage and reproductive issues in mammals, particularly in dogs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indospicine hydrochloride monohydrate can be synthesized from L-homoserine lactone through a series of reactions. The key steps include a zinc-mediated Barbier reaction with acrylonitrile and a Pinner reaction to introduce the amidine moiety .
Industrial Production Methods: The industrial production of this compound involves the extraction of indospicine from Indigofera species, followed by its crystallization as a hydrochloride monohydrate. The compound is typically obtained as needle-like crystals from aqueous ethanol, with a melting point of 131-134°C .
Analyse Chemischer Reaktionen
Types of Reactions: Indospicine hydrochloride monohydrate undergoes various chemical reactions, including:
Oxidation: In alkaline conditions, it decomposes to ammonia and an amide.
Substitution: In strong acid, it forms L-α-amino-pimelic acid.
Common Reagents and Conditions:
Oxidation: Alkaline conditions.
Substitution: Strong acidic conditions.
Major Products:
Oxidation: Ammonia and an amide.
Substitution: L-α-amino-pimelic acid.
Wissenschaftliche Forschungsanwendungen
Indospicine hydrochloride monohydrate has several applications in scientific research:
Chemistry: Used in studies involving amino acids and their derivatives.
Medicine: Studied for its potential hepatotoxic effects and its impact on animal health.
Industry: Utilized in the production of certain chemical compounds and in research related to toxicology.
Wirkmechanismus
The mechanism of action of indospicine hydrochloride monohydrate involves its hepatotoxic effects. It is known to cause liver damage by interfering with normal liver function. The compound’s molecular targets include liver cells, where it disrupts normal cellular processes, leading to cell damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Arginine: Indospicine resembles arginine in structure but differs in its toxic properties.
L-α-amino-pimelic acid: A product formed from indospicine under strong acidic conditions.
Uniqueness: Indospicine hydrochloride monohydrate is unique due to its specific hepatotoxic effects and its occurrence in Indigofera species. Unlike arginine, it is not incorporated into proteins and has distinct toxicological properties .
Eigenschaften
CAS-Nummer |
76467-71-5 |
|---|---|
Molekularformel |
C7H18ClN3O3 |
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
(2S)-2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2/t5-;;/m0../s1 |
InChI-Schlüssel |
LAVNSTLILGBRFK-XRIGFGBMSA-N |
Isomerische SMILES |
C(CCC(=N)N)C[C@@H](C(=O)O)N.O.Cl |
Kanonische SMILES |
C(CCC(=N)N)CC(C(=O)O)N.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



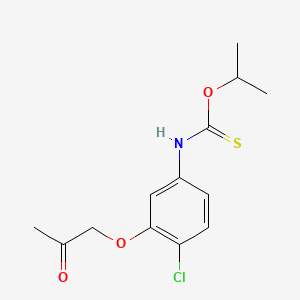
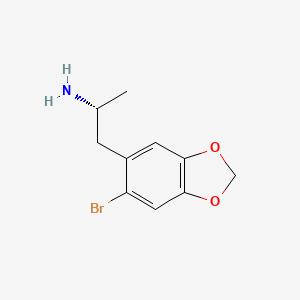
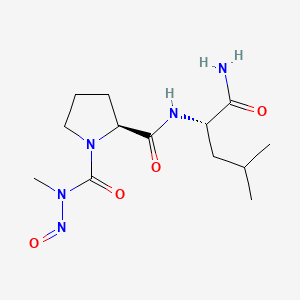
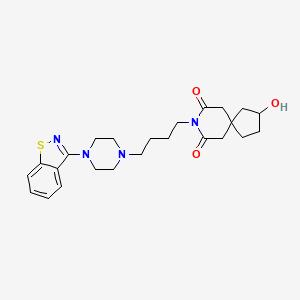
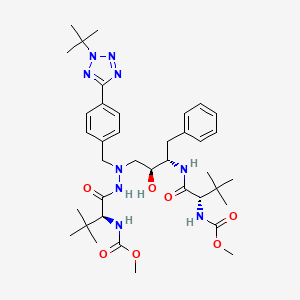
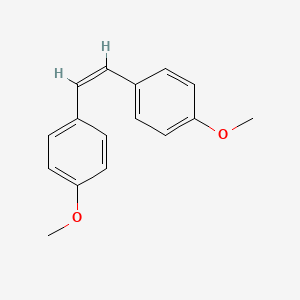
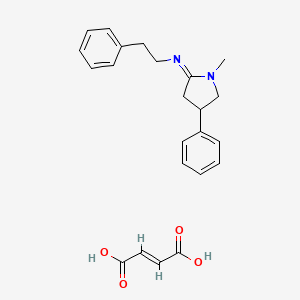
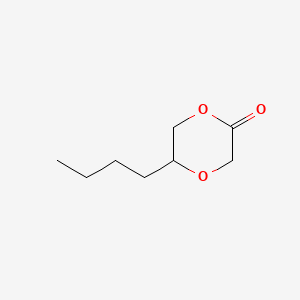


![(6R,8R,9S,13S,14S,17S)-6-(methoxymethyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12772719.png)
